N'-[(3,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N'-[(3,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C19H35N3O2 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is 337.27292737 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Materials and Nanotechnology
Nano-Structured Ceria Synthesis : Research involving similar compounds, such as benzoxazine dimers, highlights their utility in synthesizing nano-structured materials like ceria (CeO2). These materials are prepared via thermal decomposition of metal-benzoxazine dimer complexes, demonstrating potential applications in catalysis and material science due to their metal-responsive properties (Veranitisagul et al., 2011).
Organic Chemistry and Catalysis
Strong Base Properties : A study on strong but sluggish amine bases, such as 1,8-bis(dimethylamino) derivatives, reveals insights into their reactivity and potential applications in organic synthesis and catalysis due to their exceptional base strength and unique proton transfer characteristics (Alder et al., 1978).
Polymer Science and Dental Applications
Photopolymerization in Dental Resins : The synthesis of N,N'-dimethyl, N,N'-di(methacryloxyethyl)-1,6-hexanediamine for dental applications showcases the potential of amine-based compounds in developing dental resins. This research underscores the compound's ability to replace conventional co-initiators and diluents in photocuring dental resin systems, highlighting its relevance in dental material science (Nie & Bowman, 2002).
Coordination Chemistry
Ligand Synthesis and Metal Complexation : Studies on new tridentate ligands based on 2-tert-butyl-4-methylphenol and their complexes emphasize the role of similar amine compounds in forming coordination complexes. These complexes, characterized by their unique structural features and hydrogen bonding patterns, contribute to the understanding of ligand-metal interactions and their applications in coordination chemistry (Lazareva & Zelbst, 2021).
Catalytic Activity and Polymerization
Rare-Earth Complexes and Polymerization Catalysts : The synthesis of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands illustrates the utility of amine compounds in catalysis. These complexes show significant catalytic activity for the ring-opening polymerization of l-lactide, highlighting their potential in polymer synthesis and catalytic applications (Duan et al., 2016).
Properties
IUPAC Name |
N'-[(3,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)11-7-13-22(14-8-12-21(3)4)16-17-9-10-18(23-5)19(15-17)24-6/h9-10,15H,7-8,11-14,16H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUVRWWMGRWMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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